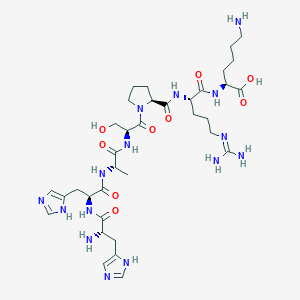

(R)-CDK2 degrader 6

Description

Properties

Molecular Formula |

C35H57N15O9 |

|---|---|

Molecular Weight |

831.9 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C35H57N15O9/c1-19(45-31(55)25(13-21-15-41-18-44-21)48-29(53)22(37)12-20-14-40-17-43-20)28(52)49-26(16-51)33(57)50-11-5-8-27(50)32(56)46-23(7-4-10-42-35(38)39)30(54)47-24(34(58)59)6-2-3-9-36/h14-15,17-19,22-27,51H,2-13,16,36-37H2,1H3,(H,40,43)(H,41,44)(H,45,55)(H,46,56)(H,47,54)(H,48,53)(H,49,52)(H,58,59)(H4,38,39,42)/t19-,22-,23-,24-,25-,26-,27-/m0/s1 |

InChI Key |

MSJILSSAIKNNOL-YJJSATQUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CN=CN3)N |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (R)-CDK2 degrader 6

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-CDK2 degrader 6 is a potent and selective molecular glue degrader that targets Cyclin-Dependent Kinase 2 (CDK2) for proteasomal degradation. By hijacking the body's natural protein disposal system, this compound offers a promising therapeutic strategy for cancers dependent on CDK2 activity, particularly in the context of breast cancer and resistance to CDK4/6 inhibitors. This guide provides a comprehensive overview of the mechanism of action of (R)-CDK2 degrader 6, including its effects on cellular signaling pathways, quantitative performance data, and detailed protocols for key experimental assays.

Core Mechanism of Action: A Molecular Glue Approach

(R)-CDK2 degrader 6 functions as a molecular glue, a type of small molecule that induces a novel interaction between two proteins that would not normally associate. In this case, (R)-CDK2 degrader 6 facilitates the formation of a ternary complex between CDK2 and Cereblon (CRBN), the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN.

This induced proximity leads to the poly-ubiquitination of CDK2. Ubiquitin is a small regulatory protein that, when attached in a chain to a substrate protein, acts as a tag for degradation. The poly-ubiquitinated CDK2 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. This targeted degradation of CDK2 effectively removes the protein from the cell, leading to the inhibition of its downstream signaling pathways.

Figure 1: Mechanism of Action of (R)-CDK2 degrader 6.

Impact on Cellular Signaling: The CDK2/Cyclin E Pathway

CDK2, in complex with its regulatory partner Cyclin E, is a key driver of the G1/S phase transition in the cell cycle. The CDK2/Cyclin E complex phosphorylates several substrate proteins, most notably the Retinoblastoma protein (Rb).

In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for DNA replication and S-phase entry. Phosphorylation of Rb by CDK2/Cyclin E causes a conformational change in Rb, leading to the release of E2F. The now-active E2F transcription factors drive the expression of genes necessary for cell cycle progression.

By degrading CDK2, (R)-CDK2 degrader 6 effectively blocks this signaling cascade. The absence of CDK2 prevents the phosphorylation of Rb, which remains bound to E2F. This leads to a sustained G1 cell cycle arrest and a halt in tumor cell proliferation. This mechanism is particularly relevant in cancers that have developed resistance to CDK4/6 inhibitors, as these tumors often become dependent on the CDK2 pathway for cell cycle progression.

Figure 2: CDK2 Signaling Pathway and its Inhibition.

Quantitative Data Presentation

The following tables summarize the key quantitative data for (R)-CDK2 degrader 6 and related compounds.

Table 1: Degradation Potency and Selectivity

| Compound | Target | DC50 (nM)[1] | Dmax (%) | E3 Ligase |

| (R)-CDK2 degrader 6 | CDK2 | 27.0 | >80 (inferred) | CRBN |

| CDK2 degrader 1 | CDK2 | - | >80[2] | CRBN |

| CDK2 degrader 5 | CDK2 | - | >50 - ≤80 | - |

Note: Dmax for (R)-CDK2 degrader 6 is inferred from similar molecular glue degraders.

Table 2: Antiproliferative Activity

| Cell Line | Cancer Type | Key Feature | IC50 (nM) |

| MKN1 | Gastric Cancer | CCNE1-amplified | 13 (for CDK2 degrader 7)[2] |

| TOV21G | Ovarian Cancer | - | 17 (for CDK2 degrader 7)[2] |

| HCC1569 | Breast Cancer | CCNE1-amplified | - |

Note: Specific IC50 data for (R)-CDK2 degrader 6 in breast cancer cell lines is not publicly available. Data for a similar potent CDK2 degrader is provided for context.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of (R)-CDK2 degrader 6.

Western Blotting for CDK2 Degradation

Objective: To determine the extent of CDK2 protein degradation following treatment with (R)-CDK2 degrader 6.

Materials:

-

Breast cancer cell lines (e.g., MCF7, T47D, or CCNE1-amplified lines like HCC1569)

-

(R)-CDK2 degrader 6

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-CDK2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of (R)-CDK2 degrader 6 or DMSO for the desired time points (e.g., 4, 8, 12, 24 hours). For mechanism validation, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding the degrader.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-CDK2 and anti-GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the CDK2 signal to the loading control (GAPDH).

Figure 3: Western Blotting Experimental Workflow.

Cell Viability Assay (MTT or WST-1)

Objective: To assess the antiproliferative effect of (R)-CDK2 degrader 6 on breast cancer cell lines.

Materials:

-

Breast cancer cell lines

-

(R)-CDK2 degrader 6

-

DMSO (vehicle control)

-

96-well plates

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of (R)-CDK2 degrader 6 or DMSO for a specified period (e.g., 72 hours).

-

Reagent Incubation:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until the formazan crystals are dissolved.

-

For WST-1: Add WST-1 reagent to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To provide evidence for the formation of the CDK2-(R)-CDK2 degrader 6-CRBN ternary complex.

Materials:

-

Cells expressing tagged versions of CDK2 or CRBN (optional, but recommended)

-

(R)-CDK2 degrader 6

-

DMSO

-

Co-IP lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-CRBN or anti-tag)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with (R)-CDK2 degrader 6 or DMSO for a short period (e.g., 1-2 hours) to capture the transient complex. Lyse the cells with Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysates with magnetic beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against CDK2 and CRBN (or the respective tags). The presence of CDK2 in the CRBN immunoprecipitate (or vice versa) in the degrader-treated sample, but not in the control, indicates the formation of the ternary complex.

Conclusion

(R)-CDK2 degrader 6 represents a promising therapeutic agent that leverages the principles of targeted protein degradation. Its mechanism of action, centered on the CRBN-mediated degradation of CDK2, leads to the inhibition of the CDK2/Cyclin E/Rb signaling axis and subsequent G1 cell cycle arrest. This makes it a particularly attractive strategy for treating cancers that are dependent on CDK2 for their proliferation, including those that have developed resistance to other therapies. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the efficacy of this and similar molecular glue degraders.

References

(R)-CDK2 degrader 6: A Selective Molecular Glue for Targeted Protein Degradation

(R)-CDK2 degrader 6 is a potent and selective small molecule designed to hijack the cell's natural protein disposal machinery to eliminate Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. This document provides a comprehensive technical overview of its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation, intended for researchers, scientists, and drug development professionals.

Core Concepts: Molecular Glues and Targeted Protein Degradation

Unlike traditional enzyme inhibitors that block the active site of a target protein, (R)-CDK2 degrader 6 functions as a "molecular glue." It induces proximity between CDK2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK2. This targeted protein degradation offers a novel therapeutic modality with the potential for enhanced selectivity and prolonged duration of action compared to conventional inhibitors. For many molecular glue degraders targeting CDK proteins, the E3 ligase recruited is Cereblon (CRBN)[1][2].

Quantitative Data Summary

The following tables summarize the currently available quantitative data for (R)-CDK2 degrader 6 and its racemic counterpart, CDK2 degrader 6.

Table 1: Degradation Potency

| Compound | DC50 (24 h) | Cell Line | Assay Type |

| (R)-CDK2 degrader 6 | 27.0 nM[3][4] | Not specified | Not specified |

| CDK2 degrader 6 | 46.5 nM[5] | Not specified | Not specified |

Table 2: Kinase Selectivity Profile of (R)-CDK2 degrader 6 (enantiomer 7) [6]

| Kinase | Selectivity Fold vs. CDK2 |

| CDK1 | 42x |

| CDK9 | >5000x |

In a broader kinase panel of 403 non-mutant kinases, treatment with 1 µM of (R)-CDK2 degrader 6 resulted in >90% inhibition of only 4 kinases, demonstrating its high selectivity.[6]

Mechanism of Action and Signaling Pathway

(R)-CDK2 degrader 6 facilitates the formation of a ternary complex between CDK2 and the E3 ligase Cereblon (CRBN), which is part of the CUL4-DDB1-CRBN-Rbx1 (CRL4CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of CDK2, marking it for degradation by the 26S proteasome. The degradation of CDK2 disrupts the cell cycle, particularly at the G1/S transition, leading to cell cycle arrest and inhibition of cancer cell proliferation.

Caption: Mechanism of (R)-CDK2 degrader 6 as a molecular glue.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate CDK2 degraders. Specific conditions may need to be optimized for particular cell lines and antibodies.

CDK2 Degradation Assay by Western Blot

This protocol outlines the steps to determine the extent of CDK2 degradation in cancer cells following treatment with (R)-CDK2 degrader 6.

Materials:

-

Cancer cell line of interest (e.g., breast cancer cell lines)

-

Complete growth medium

-

(R)-CDK2 degrader 6

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-CDK2 and anti-loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Compound Treatment: The following day, treat the cells with increasing concentrations of (R)-CDK2 degrader 6 (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time point (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CDK2 and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the CDK2 band intensity to the loading control.

-

Caption: Experimental workflow for Western blot analysis.

Determination of DC50

The half-maximal degradation concentration (DC50) is a measure of the potency of a degrader. It can be determined from the data obtained in the Western blot experiment described above.

Procedure:

-

Data Collection: Obtain the normalized CDK2 protein levels at various concentrations of (R)-CDK2 degrader 6 from the Western blot analysis.

-

Data Analysis:

-

Plot the percentage of remaining CDK2 protein (relative to the vehicle control) against the logarithm of the degrader concentration.

-

Fit the data to a four-parameter dose-response curve using a suitable software (e.g., GraphPad Prism).

-

The DC50 value is the concentration of the degrader that results in 50% degradation of the target protein.

-

Cell Viability Assay

This protocol is to assess the effect of (R)-CDK2 degrader 6 on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete growth medium

-

(R)-CDK2 degrader 6

-

DMSO (vehicle control)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of (R)-CDK2 degrader 6.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot the percentage of viability against the logarithm of the degrader concentration to determine the GI50 or IC50 value.

-

Conclusion

(R)-CDK2 degrader 6 is a highly selective and potent CDK2 molecular glue degrader. Its ability to induce the degradation of CDK2 presents a promising strategy for the treatment of cancers that are dependent on CDK2 activity, such as certain types of breast cancer. Further investigation into its efficacy in various cancer models and its in vivo pharmacokinetic and pharmacodynamic properties will be crucial for its clinical development.

References

An In-depth Technical Guide on the Role of CDK2 Degraders in Cell Cycle Regulation

Disclaimer: Information regarding the specific compound "(R)-CDK2 degrader 6" is limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the role of Cyclin-Dependent Kinase 2 (CDK2) degraders in cell cycle regulation, utilizing data and protocols from well-characterized examples of this class of molecules. The principles and methodologies described herein are representative of the field and applicable to the study of novel CDK2 degraders.

Introduction: CDK2 as a Key Regulator of the Cell Cycle

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during the transition from the G1 to the S phase.[1][2][3] Its activity is governed by its association with regulatory subunits, primarily Cyclin E and Cyclin A.[1] The CDK2/Cyclin E complex is instrumental in initiating the G1/S transition by phosphorylating key substrates, including the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to promote the expression of genes required for DNA replication.[3][4] Subsequently, the CDK2/Cyclin A complex is necessary for progression through the S phase.[1][3]

Given that uncontrolled cell proliferation is a hallmark of cancer, and that the CDK2 pathway is frequently dysregulated in various tumors (e.g., through overexpression of its binding partner Cyclin E), CDK2 has emerged as a significant target for therapeutic intervention.[1][2] While traditional small-molecule inhibitors have been developed to block the catalytic activity of CDK2, a newer and often more effective strategy is targeted protein degradation. This approach utilizes the cell's own ubiquitin-proteasome system to eliminate the CDK2 protein entirely, offering potential advantages in terms of potency, duration of action, and the ability to overcome inhibitor resistance.[5]

This guide will delve into the mechanisms of action of CDK2 degraders, present quantitative data for representative compounds, provide detailed experimental protocols for their evaluation, and illustrate key pathways and workflows.

Mechanisms of Targeted CDK2 Degradation

Targeted protein degradation of CDK2 is primarily achieved through two classes of small molecules: Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

2.1 PROTACs

PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to the target protein (CDK2), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[5][6] By bringing CDK2 and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[6] This induced proximity leads to the poly-ubiquitination of CDK2 by the E3 ligase, marking it for recognition and degradation by the 26S proteasome.[7][6] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple CDK2 proteins.[6]

2.2 Molecular Glues

Molecular glues are smaller molecules that induce a novel interaction between a protein target and an E3 ligase by altering the surface of one of the proteins.[8][9][10] This induced "gluing" of the two proteins leads to the ubiquitination and subsequent degradation of the target. While many molecular glues have been discovered serendipitously, rational design is an emerging field.[9][10] For instance, the CDK inhibitor (R)-CR8 was identified as a molecular glue that induces the degradation of Cyclin K by promoting the interaction between CDK12 and the DDB1-CUL4 E3 ligase complex.[8][11] This demonstrates how a kinase inhibitor scaffold can be adapted to possess degrader properties. A similar principle could apply to a molecule like "(R)-CDK2 degrader 6," where it might bind to CDK2 and induce a neo-surface that is recognized by an E3 ligase.

Data Presentation: Quantitative Analysis of Representative CDK2 Degraders

The efficacy of CDK2 degraders is quantified by their degradation concentration 50 (DC50), the concentration at which 50% of the target protein is degraded, and Dmax, the maximum percentage of degradation achieved. The inhibitory concentration 50 (IC50) measures the compound's ability to inhibit the kinase activity of its target.

| Compound Name | Type | Target(s) | IC50 (nM) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| TMX-2172 | PROTAC | CDK2, CDK5 | CDK2: 6.5, CDK5: 6.8 | Not explicitly stated | >90% (at 250 nM) | OVCAR8 | [12][13][14] |

| AZD5438-PROTAC-8 | PROTAC | CDK2 | Not explicitly stated | ~100 | ~50% | HEI-OC1 | [15][16][17] |

| (R)-CR8 | Molecular Glue | Cyclin K (via CDK12) | CDK2/cyclin E: 41 | Not applicable | Not applicable | Multiple | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CDK2 degraders.

4.1 Western Blot for Quantification of Protein Degradation

This protocol is used to measure the amount of CDK2 protein in cells after treatment with a degrader.[18]

-

1. Cell Culture and Treatment:

-

Plate cells (e.g., OVCAR8, a human ovarian cancer cell line) at a suitable density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the CDK2 degrader (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, 24 hours).

-

-

2. Cell Lysis:

-

After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[18]

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing periodically.[18]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]

-

Transfer the supernatant to a new tube.

-

-

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

4. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[18]

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Include a molecular weight marker.

-

Run the gel until the dye front reaches the bottom.

-

-

5. Protein Transfer and Immunoblotting:

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[18]

-

Incubate the membrane with a primary antibody against CDK2 (diluted in blocking buffer) overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Wash the membrane three times with TBST.

-

-

6. Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the CDK2 band intensity to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

-

4.2 Cell Viability Assay (MTT/WST-1)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a CDK2 degrader.[19][20]

-

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

-

2. Compound Treatment:

-

Treat cells with serial dilutions of the CDK2 degrader for a desired period (e.g., 72 hours). Include a vehicle control.

-

-

3. Reagent Incubation (MTT Example):

-

4. Solubilization:

-

5. Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

4.3 Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[22][23]

-

1. Cell Treatment and Harvesting:

-

Treat cells in 6-well plates with the CDK2 degrader at various concentrations for 24-48 hours.

-

Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 200 x g for 5 minutes.[23]

-

-

2. Fixation:

-

3. Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.[22]

-

Wash the cell pellet twice with PBS.

-

Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[23][25] PI intercalates with DNA, and RNase A removes RNA to prevent non-specific staining.

-

Incubate at room temperature for 30 minutes in the dark.[23]

-

-

4. Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use software (e.g., ModFit LT, FlowJo) to gate on single cells and generate a histogram of PI fluorescence intensity.[24]

-

The histogram will show distinct peaks corresponding to cells in G0/G1 (2N DNA content), and G2/M (4N DNA content), with the S phase population located between these two peaks.

-

Quantify the percentage of cells in each phase of the cell cycle.

-

4.4 Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the PROTAC-induced interaction between CDK2 and the recruited E3 ligase (e.g., CRBN).[26][27][28]

-

1. Cell Treatment and Lysis:

-

Treat cells with the PROTAC, a negative control (e.g., vehicle), and potentially the individual ligands for a few hours.

-

Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.[28]

-

-

2. Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G magnetic beads to reduce non-specific binding.[27]

-

Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or CDK2 overnight at 4°C with gentle rotation.[27]

-

Add fresh Protein A/G magnetic beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.[27]

-

-

3. Washing and Elution:

-

4. Western Blot Analysis:

-

Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described in Protocol 4.1.

-

Probe the membrane with antibodies against both CDK2 and the E3 ligase (e.g., CRBN).

-

A successful Co-IP will show the presence of CDK2 in the sample where the E3 ligase was immunoprecipitated (and vice-versa), specifically in the presence of the PROTAC degrader.

-

Visualizations: Pathways and Workflows

Caption: CDK2 Signaling Pathway in G1/S Phase Transition.

Caption: Mechanism of Action for a CDK2 PROTAC Degrader.

Caption: Experimental Workflow for Characterizing a CDK2 Degrader.

Conclusion

The targeted degradation of CDK2 represents a promising therapeutic strategy, particularly for cancers that have become dependent on its activity for proliferation. By harnessing the cell's ubiquitin-proteasome system, CDK2 degraders, whether operating as PROTACs or molecular glues, can induce potent and sustained elimination of the CDK2 protein. This approach can lead to profound cell cycle arrest and inhibition of tumor growth. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of novel CDK2 degraders, enabling researchers and drug developers to thoroughly characterize their mechanism of action and therapeutic potential. As our understanding of targeted protein degradation deepens, the rational design of highly selective and potent CDK2 degraders will continue to be a key focus in the development of next-generation cancer therapies.

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. What are CDK2 modulators and how do they work? [synapse.patsnap.com]

- 3. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 7. frontiersin.org [frontiersin.org]

- 8. trio-biotech.com [trio-biotech.com]

- 9. emolecules.com [emolecules.com]

- 10. Molecular Glue Degraders: A Deep Dive into a Novel Therapeutic Strategy | Blog | Biosynth [biosynth.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Development of CDK2 and CDK5 Dual Degrader TMX-2172. | Semantic Scholar [semanticscholar.org]

- 15. tingtherapeutics.com [tingtherapeutics.com]

- 16. researchgate.net [researchgate.net]

- 17. AZD5438-PROTAC: A selective CDK2 degrader that protects against cisplatin- and noise-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. broadpharm.com [broadpharm.com]

- 20. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 21. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 24. wp.uthscsa.edu [wp.uthscsa.edu]

- 25. ucl.ac.uk [ucl.ac.uk]

- 26. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. creative-diagnostics.com [creative-diagnostics.com]

Structural Basis for (R)-CDK2 Degrader 6 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-CDK2 degrader 6 is a selective molecular glue degrader that potently and specifically induces the degradation of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. This document provides an in-depth technical overview of the structural basis for its activity, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms. By hijacking the cellular ubiquitin-proteasome system, (R)-CDK2 degrader 6 facilitates the formation of a ternary complex between CDK2 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK2. This targeted protein degradation approach offers a promising therapeutic strategy for cancers dependent on CDK2 activity, particularly in the context of resistance to conventional CDK4/6 inhibitors.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) plays a pivotal role in the G1/S phase transition of the cell cycle. Its dysregulation is a hallmark of various cancers, making it an attractive therapeutic target. While traditional small-molecule inhibitors of CDK2 have been developed, they often suffer from off-target effects and the development of resistance. Targeted protein degradation, utilizing molecules like (R)-CDK2 degrader 6, offers an alternative therapeutic modality. These "molecular glues" do not inhibit the target protein's enzymatic activity directly but instead induce its degradation. (R)-CDK2 degrader 6 functions by creating a novel protein-protein interface between CDK2 and the substrate receptor of the CUL4-DDB1-CRBN-RBX1 (CRL4CRBN) E3 ubiquitin ligase complex, leading to the selective destruction of CDK2. This guide will delve into the structural and mechanistic details that underpin the activity of this potent degrader.

Quantitative Data

The following tables summarize the key quantitative data for (R)-CDK2 degrader 6 and its stereoisomer.

| Compound | Target | Assay | Value | Cell Line/System | Reference |

| (R)-CDK2 degrader 6 | CDK2 | DC50 | 27.0 nM (24 h) | Breast Cancer Cells | [1][2] |

| (S)-CDK2 degrader 6 | CDK2 | DC50 | 166.7 nM (24 h) | Breast Cancer Cells | [3] |

| CDK2 degrader 6 (racemic) | CDK2 | DC50 | 46.5 nM | Breast Cancer Cells | [4] |

DC50: Half-maximal degradation concentration.

Mechanism of Action: Ternary Complex Formation

The activity of (R)-CDK2 degrader 6 is contingent upon its ability to induce and stabilize a ternary complex comprising the degrader, the target protein (CDK2), and the E3 ligase (CRBN). This process is illustrated in the signaling pathway below.

References

An In-depth Technical Guide on the Effect of (R)-CDK2 Degrader 6 on CDK2-Cyclin E Complexes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-CDK2 degrader 6 is a potent and selective molecular glue degrader that targets Cyclin-Dependent Kinase 2 (CDK2) for proteasomal degradation. This guide elucidates the mechanism of action of (R)-CDK2 degrader 6, with a specific focus on its impact on the CDK2-Cyclin E complex, a critical regulator of the G1/S phase transition in the cell cycle. The dysregulation of the CDK2-Cyclin E pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. This document provides a comprehensive overview of the quantitative effects, relevant experimental protocols, and visual representations of the signaling pathways and mechanisms involved.

Introduction to (R)-CDK2 Degrader 6 and the CDK2-Cyclin E Complex

The cell cycle is a tightly regulated process, and its deregulation is a fundamental characteristic of cancer. The transition from the G1 phase to the S phase is a critical checkpoint, primarily governed by the activity of CDK2 in complex with Cyclin E. This complex phosphorylates a variety of substrates, including the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA replication. In numerous cancers, amplification of the CCNE1 gene (encoding Cyclin E) leads to hyperactivation of the CDK2-Cyclin E complex, driving uncontrolled cell proliferation.

(R)-CDK2 degrader 6 is a small molecule designed to function as a "molecular glue," a novel class of protein degraders. Unlike traditional inhibitors that block the active site of an enzyme, molecular glues induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. (R)-CDK2 degrader 6 selectively targets CDK2, offering a promising therapeutic strategy for cancers dependent on CDK2 activity. A key feature of many CDK2-directed molecular glue degraders is their ability to induce the co-degradation of both CDK2 and its binding partner, Cyclin E, leading to a more profound and sustained inhibition of the pathway.

Quantitative Data Presentation

The following tables summarize the available quantitative data for (R)-CDK2 degrader 6 and other relevant CDK2 molecular glue degraders. It is important to note that while specific data for the co-degradation of Cyclin E by (R)-CDK2 degrader 6 is not publicly available, the data from analogous compounds strongly suggest a similar mechanism and efficacy.

Table 1: Degradation Potency of CDK2 Molecular Glue Degraders

| Compound | Target | DC50 | Cell Line | Time Point | Citation |

| (R)-CDK2 degrader 6 | CDK2 | 27.0 nM | Not Specified | 24 h | [1] |

| CDK2 degrader 6 (racemic) | CDK2 | 46.5 nM | Not Specified | Not Specified | [2] |

| MRT-51443 | CDK2 | Potent (exact value not specified) | MDA-MB-157 | 24 h |

DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein.

Table 2: Anti-proliferative Activity of CDK2 Molecular Glue Degraders in CCNE1-Amplified Cancer Cell Lines

| Compound | Cell Line | IC50 | Notes | Citation |

| MRT-51443 | MDA-MB-157 (Breast Cancer) | Potent (exact value not specified) | CDK2-dependent cell line | |

| MRT-51443 | Kuramochi (Ovarian Cancer) | Potent (exact value not specified) | CDK2-dependent cell line |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Effect of CDK2 Degradation on Cell Cycle Progression

| Compound | Cell Line | Effect | Citation |

| MRT-51443 | MDA-MB-157 | G1 phase arrest | |

| MRT-51443 | Kuramochi | G1 phase arrest | |

| General CDK2 Degraders | CCNE1-amplified cancer cells | Potent inhibition of RB phosphorylation and cell cycle arrest | [3] |

Mechanism of Action: Co-degradation of the CDK2-Cyclin E Complex

(R)-CDK2 degrader 6 functions by inducing the formation of a ternary complex between CDK2, the Cereblon (CRBN) E3 ubiquitin ligase, and itself. This induced proximity facilitates the transfer of ubiquitin molecules to CDK2, marking it for degradation by the proteasome. A crucial aspect of this mechanism is the observed co-degradation of Cyclin E. This is thought to occur because Cyclin E is in a stable complex with CDK2, and upon ubiquitination of CDK2, the entire complex is targeted for degradation.

The degradation of both components of the active complex leads to a potent and durable inhibition of the G1/S transition. This dual action is a significant advantage over traditional CDK2 inhibitors, which may be overcome by cellular mechanisms that upregulate the expression of CDK2 or Cyclin E.

Mandatory Visualizations

Signaling Pathway

Caption: CDK2-Cyclin E signaling pathway and the intervention by (R)-CDK2 degrader 6.

Experimental Workflow

Caption: A typical experimental workflow to assess the effects of (R)-CDK2 degrader 6.

Molecular Glue Mechanism

Caption: The "molecular glue" mechanism of action for (R)-CDK2 degrader 6.

Detailed Experimental Protocols

The following are standard protocols that can be adapted to study the effects of (R)-CDK2 degrader 6 on the CDK2-Cyclin E complex.

Western Blotting for Protein Degradation and Phosphorylation Status

Objective: To quantify the levels of CDK2, Cyclin E, total Rb, and phosphorylated Rb (p-Rb) in cells treated with (R)-CDK2 degrader 6.

Materials:

-

CCNE1-amplified cancer cell line (e.g., MDA-MB-157)

-

(R)-CDK2 degrader 6

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-CDK2, anti-Cyclin E, anti-Rb, anti-p-Rb (e.g., Ser807/811), and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of (R)-CDK2 degrader 6 or vehicle (DMSO) for the desired time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Co-Immunoprecipitation (Co-IP) for CDK2-Cyclin E Complex Integrity

Objective: To assess whether (R)-CDK2 degrader 6 disrupts the interaction between CDK2 and Cyclin E.

Materials:

-

Cell lysates from treated and untreated cells

-

Co-IP lysis buffer (a milder buffer than RIPA, e.g., containing 1% NP-40)

-

Primary antibody for immunoprecipitation (e.g., anti-CDK2 or anti-Cyclin E)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Lysis: Lyse cells in Co-IP lysis buffer.

-

Pre-clearing: Incubate the lysates with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both CDK2 and Cyclin E. A decrease in the co-immunoprecipitated protein in the treated samples indicates a disruption of the complex.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of (R)-CDK2 degrader 6 on cell cycle distribution.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count them.

-

Fixation: Resuspend the cells in PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would indicate a G1 arrest.

Conclusion

(R)-CDK2 degrader 6 represents a promising therapeutic agent that targets the CDK2-Cyclin E complex through a novel mechanism of induced protein degradation. The ability to promote the co-degradation of both CDK2 and Cyclin E offers a significant advantage, leading to a robust and sustained inhibition of the G1/S cell cycle transition. This is particularly relevant for the treatment of cancers that are dependent on the hyperactivation of this pathway, such as those with CCNE1 amplification. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to further investigate and characterize the effects of (R)-CDK2 degrader 6 and similar molecules. Further studies are warranted to fully elucidate the quantitative impact of this specific degrader on Cyclin E and its broader effects on the cellular proteome.

References

Unlocking New Therapeutic Avenues: A Technical Guide to (R)-CDK2 Degrader 6 in Oncology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning potential of (R)-CDK2 degrader 6, a selective molecular glue degrader of Cyclin-Dependent Kinase 2 (CDK2), as a promising therapeutic agent in the field of oncology. This document provides a comprehensive overview of its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Introduction: Targeting CDK2 in Cancer

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1] Its aberrant activity is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[2] Traditional kinase inhibitors have faced challenges with selectivity and the development of resistance. A novel approach, targeted protein degradation, offers a promising alternative. Molecular glue degraders, such as (R)-CDK2 degrader 6, function by inducing the proximity of the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.[3]

(R)-CDK2 degrader 6 has been identified as a selective and potent CDK2 molecular glue degrader with a half-maximal degradation concentration (DC50) of 27.0 nM.[4] Its primary area of investigation is currently in breast cancer.[3] This guide will delve into the available data and methodologies to provide a foundational understanding for researchers in the field.

Quantitative Data Summary

The following tables summarize the key quantitative data for (R)-CDK2 degrader 6 and other relevant selective CDK2 degraders. This information provides a comparative overview of their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Degradation and Proliferation Inhibition

| Compound | Target | Assay | Cell Line | Value | Reference |

| (R)-CDK2 degrader 6 | CDK2 | Degradation (DC50) | Not Specified | 27.0 nM | [4] |

| Degrader 37 | CDK2 | Degradation (DC50) | TOV21G | 17 nM | [5] |

| Degrader 37 | CDK1 | Degradation (DC50) | TOV21G | 2130 nM | [5] |

| Degrader 37 | CDK9 | Degradation (DC50) | TOV21G | >10,000 nM | [5] |

| Degrader 37 | Proliferation (IC50) | MKN1 (CCNE1 amp) | 9 nM | [5] | |

| Degrader 37 | Proliferation (IC50) | TOV21G (CCNE1 non-amp) | 5760 nM | [5] |

Table 2: In Vivo Efficacy of a Selective CDK2 Degrader (Degrader 37)

| Animal Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Mouse Xenograft (HCC1569) | Breast Cancer (CCNE1-amplified) | 10 mg/kg, oral, daily | >90% CDK2 degradation, 90% pRb inhibition | [5] |

Table 3: Pharmacokinetic Properties of a Selective CDK2 Degrader (Degrader 37)

| Species | Parameter | Value | Units | Reference |

| Rat | Oral Bioavailability (F) | 86 | % | [5] |

| Rat | Clearance (Cl) | 4 | mL/min/kg | [5] |

| Rat | Volume of Distribution (Vss) | 1 | L/kg | [5] |

| Rat | Half-life (T1/2) | 2.8 | h | [5] |

Signaling Pathways and Mechanism of Action

(R)-CDK2 degrader 6 functions as a molecular glue to induce the degradation of CDK2. This process is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex. The degrader facilitates the formation of a ternary complex between CDK2 and CRBN, leading to the ubiquitination of CDK2 and its subsequent destruction by the proteasome. The degradation of CDK2 disrupts the cell cycle at the G1/S checkpoint, inhibiting the proliferation of cancer cells.

The degradation of CDK2 leads to the inhibition of retinoblastoma protein (Rb) phosphorylation, a critical step for cell cycle progression. This results in G1 cell cycle arrest and a subsequent block in cancer cell proliferation.

Experimental Protocols

The following are representative protocols for key experiments used to characterize CDK2 degraders. These are based on methodologies reported for similar selective CDK2 degraders and can be adapted for the study of (R)-CDK2 degrader 6.[5][6]

Cell Viability Assay

Objective: To determine the anti-proliferative activity of (R)-CDK2 degrader 6 in cancer cell lines.

Methodology:

-

Cell Seeding: Seed breast cancer cells (e.g., MCF7, T47D, or CCNE1-amplified lines like HCC1569) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of (R)-CDK2 degrader 6 (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Viability Assessment: After the incubation period, assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and calculate the IC50 values using non-linear regression analysis.

Western Blotting for CDK2 Degradation

Objective: To quantify the degradation of CDK2 protein following treatment with (R)-CDK2 degrader 6.

Methodology:

-

Cell Treatment: Plate cells (e.g., 293T or relevant breast cancer cell lines) in 6-well plates and treat with varying concentrations of (R)-CDK2 degrader 6 for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against CDK2 (e.g., rabbit anti-CDK2) overnight at 4°C.

-

Incubate with a loading control antibody (e.g., mouse anti-GAPDH or β-actin) for 1 hour at room temperature.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the CDK2 signal to the loading control to determine the extent of degradation.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of (R)-CDK2 degrader 6 in a preclinical animal model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., female BALB/c nude mice).

-

Tumor Implantation: Subcutaneously implant breast cancer cells (e.g., HCC1569) into the flank of the mice.

-

Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer (R)-CDK2 degrader 6 orally at a specified dose and schedule (e.g., 10 mg/kg, daily). The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

Pharmacodynamic Analysis: At the end of the study, collect tumor samples for pharmacodynamic analysis (e.g., western blotting for CDK2 and pRb levels).

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the results.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing a CDK2 degrader.

Conclusion

(R)-CDK2 degrader 6 represents a promising new modality for the treatment of cancers with aberrant CDK2 activity. Its mechanism as a molecular glue degrader offers potential advantages in terms of selectivity and overcoming resistance compared to traditional kinase inhibitors. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this and other selective CDK2 degraders in oncology. Continued research is warranted to fully elucidate its clinical potential.

References

An In-depth Technical Guide to the Enantioselectivity of CDK2 Degrader 6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the enantioselectivity of the Cyclin-Dependent Kinase 2 (CDK2) degrader, known as compound 6. This molecule exhibits stereoisomer-dependent efficacy in promoting the degradation of CDK2, a key regulator of cell cycle progression. Understanding this enantioselectivity is crucial for the development of more potent and selective cancer therapeutics.

Quantitative Data Summary

The degradation of CDK2 by its molecular glue degrader 6 is highly dependent on the stereochemistry of the molecule. The (R)-enantiomer is significantly more potent than the (S)-enantiomer, as demonstrated by their half-maximal degradation concentrations (DC50).

| Compound | Description | DC50 (nM)[1][2][3] |

| CDK2 degrader 6 | Racemic Mixture | 46.5 |

| (R)-CDK2 degrader 6 | Eutomer (more active) | 27.0 |

| (S)-CDK2 degrader 6 | Distomer (less active) | 166.7 |

Mechanism of Action: Enantioselective CDK2 Degradation

CDK2 degrader 6 functions as a "molecular glue," inducing a ternary complex between CDK2 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the ubiquitination of CDK2, marking it for degradation by the proteasome. The observed enantioselectivity arises from the differential ability of the (R) and (S) enantiomers to form a stable and productive ternary complex. The (R)-enantiomer likely possesses the optimal three-dimensional conformation to engage both CDK2 and CRBN simultaneously and effectively, leading to more efficient ubiquitination and subsequent degradation.

CDK2 Signaling Pathway and Point of Intervention

CDK2 is a critical kinase that, in complex with Cyclin E and Cyclin A, drives the cell cycle through the G1/S transition and S phase. It achieves this by phosphorylating key substrates, including the Retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor. Phosphorylation of Rb by the CDK2/Cyclin E complex releases E2F, allowing for the transcription of genes necessary for DNA replication. By promoting the degradation of CDK2, degrader 6 effectively blocks this signaling cascade, leading to cell cycle arrest and inhibition of tumor cell proliferation. This makes it a promising therapeutic strategy for cancers with dysregulated CDK2 activity, such as certain breast cancers.

Experimental Protocols

Determination of DC50 for CDK2 Degradation

This protocol outlines the general steps for determining the half-maximal degradation concentration (DC50) of CDK2 degraders in a relevant cancer cell line (e.g., MCF-7 breast cancer cells).

Experimental Workflow:

Materials:

-

MCF-7 breast cancer cell line

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

(R)- and (S)-enantiomers of CDK2 degrader 6, and racemic mixture

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-CDK2

-

Loading control antibody: Mouse anti-GAPDH or anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

-

Compound Treatment: Prepare serial dilutions of the (R)-, (S)-, and racemic CDK2 degrader 6 in complete growth medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Treat the cells with varying concentrations of the compounds for 24 hours. Include a vehicle-only control.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with an appropriate volume of ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CDK2 antibody and the loading control antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for CDK2 and the loading control using densitometry software.

-

Normalize the CDK2 signal to the loading control signal.

-

Plot the percentage of remaining CDK2 protein against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the DC50 value.

-

Ternary Complex Formation Assay (AlphaLISA)

An AlphaLISA (Amplified Luminescent Proximity Homestead Assay) can be used to quantify the formation of the CDK2-degrader-CRBN ternary complex in a biochemical setting.

Principle: This assay utilizes donor and acceptor beads that are brought into proximity when the ternary complex forms. One bead is conjugated to an antibody that binds CDK2, and the other to an antibody that binds a tag on CRBN (e.g., FLAG or His-tag). When the degrader induces the complex formation, the beads are close enough for a singlet oxygen molecule produced by the donor bead upon laser excitation to diffuse and activate the acceptor bead, which then emits light. The intensity of the light is proportional to the amount of ternary complex formed.

General Protocol Outline:

-

Reagent Preparation: Prepare assay buffer and dilutions of recombinant GST-tagged CDK2/Cyclin A, FLAG-tagged CRBN, and the degrader enantiomers.

-

Assay Plate Setup: In a 384-well plate, add the degrader dilutions, followed by the CDK2/Cyclin A and CRBN proteins.

-

Incubation: Incubate the plate to allow for complex formation.

-

Bead Addition: Add the AlphaLISA anti-GST donor beads and anti-FLAG acceptor beads.

-

Signal Detection: Incubate the plate in the dark and then read the signal on an Alpha-enabled plate reader.

-

Data Analysis: Plot the AlphaLISA signal against the degrader concentration to assess the efficiency of ternary complex formation for each enantiomer.

Conclusion

The enantioselectivity of CDK2 degrader 6 highlights the critical importance of stereochemistry in the design of molecular glue degraders. The superior potency of the (R)-enantiomer is attributed to its ability to form a more stable and productive ternary complex with CDK2 and CRBN. This detailed understanding of the structure-activity relationship is invaluable for the optimization of future CDK2-targeting therapeutics with improved efficacy and selectivity for the treatment of cancer. Further studies, including co-crystallization of the ternary complexes with each enantiomer, would provide definitive structural insights into the observed enantioselectivity.

References

Methodological & Application

Application Notes and Protocols for the Use of (R)-CDK2 Degrader 6 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (R)-CDK2 degrader 6, a selective molecular glue degrader of Cyclin-Dependent Kinase 2 (CDK2), in a cell culture setting. The protocols outlined below cover essential experiments to characterize the activity of this compound, including the assessment of protein degradation, impact on cell viability, and effects on cell cycle progression.

Introduction

(R)-CDK2 degrader 6 is the R-enantiomer of CDK2 degrader 6 and functions as a selective molecular glue degrader of CDK2.[1][2][3] Molecular glues are small molecules that induce an interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[4] This targeted protein degradation offers a powerful therapeutic strategy, particularly in oncology. CDK2 is a key regulator of the G1/S phase transition of the cell cycle, and its dysregulation is implicated in the pathogenesis of various cancers, including breast cancer.[5][6] (R)-CDK2 degrader 6 has a reported DC50 of 27.0 nM for CDK2 degradation after 24 hours of treatment.[1][2][3]

Data Presentation

The following table summarizes the key quantitative parameters for (R)-CDK2 degrader 6 and a similar CDK2 degrader. This data is essential for designing experiments and interpreting results.

| Parameter | Value | Compound | Cell Line | Comments |

| DC50 | 27.0 nM (24 h) | (R)-CDK2 degrader 6 | Not specified | 50% degradation concentration.[1][2][3] |

| Dmax | >80% | CDK2 degrader 1 | Not specified | Maximum degradation of CDK2.[4][7] |

| IC50 | 100-500 nM | PROTAC CDK2 Degrader-1 | OVCAR3 | 50% growth inhibition.[2] |

Note: Dmax and IC50 values are for similar CDK2 degraders and may vary for (R)-CDK2 degrader 6 and different cell lines.

Mandatory Visualizations

CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in the cell cycle and its regulation. Upstream signals, such as growth factors, activate pathways leading to the expression of Cyclin E. Cyclin E then binds to and activates CDK2. The active Cyclin E/CDK2 complex phosphorylates the Retinoblastoma (Rb) protein, causing it to release the E2F transcription factor. E2F then promotes the transcription of genes required for S-phase entry and DNA replication. (R)-CDK2 degrader 6 induces the degradation of CDK2, thereby blocking this cascade.

Caption: CDK2 Signaling Pathway and Mechanism of (R)-CDK2 degrader 6 Action.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the effects of (R)-CDK2 degrader 6 in cell culture.

Caption: Experimental Workflow for (R)-CDK2 degrader 6 Characterization.

Experimental Protocols

Materials and Reagents

-

Cell Lines: Human breast cancer cell lines such as MCF-7 (ER+/PR+/HER2-), T-47D (ER+/PR+/HER2-), or cell lines with known Cyclin E1 (CCNE1) amplification.

-

(R)-CDK2 degrader 6: (MW: 511.44 g/mol )

-

Dimethyl sulfoxide (DMSO): Cell culture grade.

-

Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Trypsin-EDTA: 0.25%.

-

Reagents for Western Blotting:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary antibodies: Rabbit anti-CDK2, Rabbit anti-phospho-Rb (Ser807/811), Rabbit anti-Cyclin E, and Mouse or Rabbit anti-β-actin (as a loading control).

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

-

Enhanced Chemiluminescence (ECL) substrate.

-

-

Reagents for Cell Viability Assay:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

-

Reagents for Cell Cycle Analysis:

-

70% Ethanol (ice-cold).

-

Propidium Iodide (PI) staining solution (containing PI and RNase A).

-

Protocol 1: Preparation of (R)-CDK2 degrader 6 Stock Solution

-

Reconstitution: Prepare a 10 mM stock solution of (R)-CDK2 degrader 6 by dissolving the appropriate amount of the compound in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 5.11 mg of the degrader in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.[4][8]

Protocol 2: Assessment of CDK2 Degradation by Western Blot

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.

-

Treatment: Prepare serial dilutions of (R)-CDK2 degrader 6 in complete culture medium. A suggested starting concentration range is 1 nM to 1 µM to cover the DC50. Include a DMSO-only vehicle control. Replace the medium in the wells with the medium containing the degrader or vehicle.

-

Incubation: Incubate the cells for a desired time period, typically 24 hours, to assess degradation. A time-course experiment (e.g., 4, 8, 16, 24 hours) can also be performed.

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-CDK2, anti-p-Rb, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the CDK2 signal to the loading control (β-actin). Calculate the percentage of CDK2 degradation relative to the vehicle control.

Protocol 3: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of (R)-CDK2 degrader 6 (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a blank (medium only).

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Subtract the background absorbance (medium only) and calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with (R)-CDK2 degrader 6 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 24 hours. Include a vehicle control.

-

Cell Harvesting:

-

Collect both the culture medium (containing floating cells) and the adherent cells (by trypsinization).

-

Combine and centrifuge the cells at 300 x g for 5 minutes.

-

Wash the cell pellet with PBS.

-

-

Fixation: Resuspend the cell pellet gently and add dropwise to ice-cold 70% ethanol while vortexing at a low speed. Fix the cells overnight at -20°C.

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.

-

Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is expected following CDK2 degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

Application Notes and Protocols for Determining Optimal Concentration of (R)-CDK2 Degrader 6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal experimental concentration of (R)-CDK2 degrader 6, a selective molecular glue degrader of Cyclin-Dependent Kinase 2 (CDK2). Adherence to these protocols will enable robust and reproducible experimental outcomes.

(R)-CDK2 degrader 6 is a potent and selective CDK2 molecular glue degrader with a reported half-maximal degradation concentration (DC₅₀) of 27.0 nM in cellular assays after 24 hours of treatment.[1][2] It functions by inducing the proximity of CDK2 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK2.[1][2] Given that the efficacy of protein degraders can be influenced by factors such as treatment duration and concentration-dependent phenomena like the "hook effect," careful optimization of its working concentration is critical for accurate experimental results.

Key Experimental Parameters

The potency and efficacy of (R)-CDK2 degrader 6 are primarily defined by the following parameters:

| Parameter | Definition | Reported Value for (R)-CDK2 degrader 6 |

| DC₅₀ | The concentration of the degrader that results in 50% degradation of the target protein. | 27.0 nM (at 24 hours)[1][2] |

| Dₘₐₓ | The maximal percentage of target protein degradation achievable with the degrader. | >80% (for similar CDK2 degraders)[2] |

Experimental Protocols

Dose-Response Experiment to Determine DC₅₀ and Dₘₐₓ

This experiment is designed to determine the concentration range over which (R)-CDK2 degrader 6 effectively degrades CDK2 and to identify the optimal concentration for achieving maximal degradation (Dₘₐₓ).

a. Cell Culture and Treatment:

-

Seed a suitable cell line (e.g., a breast cancer cell line with CCNE1 amplification such as HCC1569, or other lines like MKN1 or TOV21G) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[2]

-

Allow cells to adhere overnight.

-

Prepare a serial dilution of (R)-CDK2 degrader 6 in complete culture medium. A suggested concentration range is from 0.1 nM to 10 µM to capture the full dose-response curve and observe any potential hook effect. Include a vehicle control (e.g., 0.1% DMSO).

-

Replace the existing medium with the medium containing the different concentrations of the degrader or vehicle control.

-

Incubate the cells for a fixed time point, typically 24 hours, based on the known kinetics of the degrader.[1][2]

b. Cell Lysis and Protein Quantification:

-

After incubation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

c. Western Blotting:

-

Normalize the protein concentration for all samples and prepare them by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against:

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-